

5-Quinolinylboronic Acid: A Technical Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *5-Quinolinylboronic acid*

Cat. No.: B1239883

[Get Quote](#)

An In-depth Guide to the Commercial Availability, Chemical Synthesis, and Applications of **5-Quinolinylboronic Acid** (CAS: 355386-94-6)

Introduction

5-Quinolinylboronic acid is a versatile heterocyclic organoboron compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular structure, which integrates a quinoline core with a boronic acid functional group, makes it an invaluable building block in organic synthesis. This guide provides a comprehensive overview of its commercial availability, key chemical properties, and primary applications, with a focus on its role in the development of novel therapeutics.

The quinoline scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.^[1] The boronic acid moiety allows for facile carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This makes **5-quinolinylboronic acid** a sought-after intermediate for synthesizing complex molecules, including potent kinase inhibitors for targeted cancer therapy.^{[2][3][4]}

Commercial Availability and Suppliers

5-Quinolinylboronic acid is readily available from a variety of chemical suppliers catering to the research and development sector. Purity levels are typically high, often exceeding 95-98%,

suitable for most synthetic applications. The compound is generally supplied as a light yellow to brown powder.

Supplier and Product Data

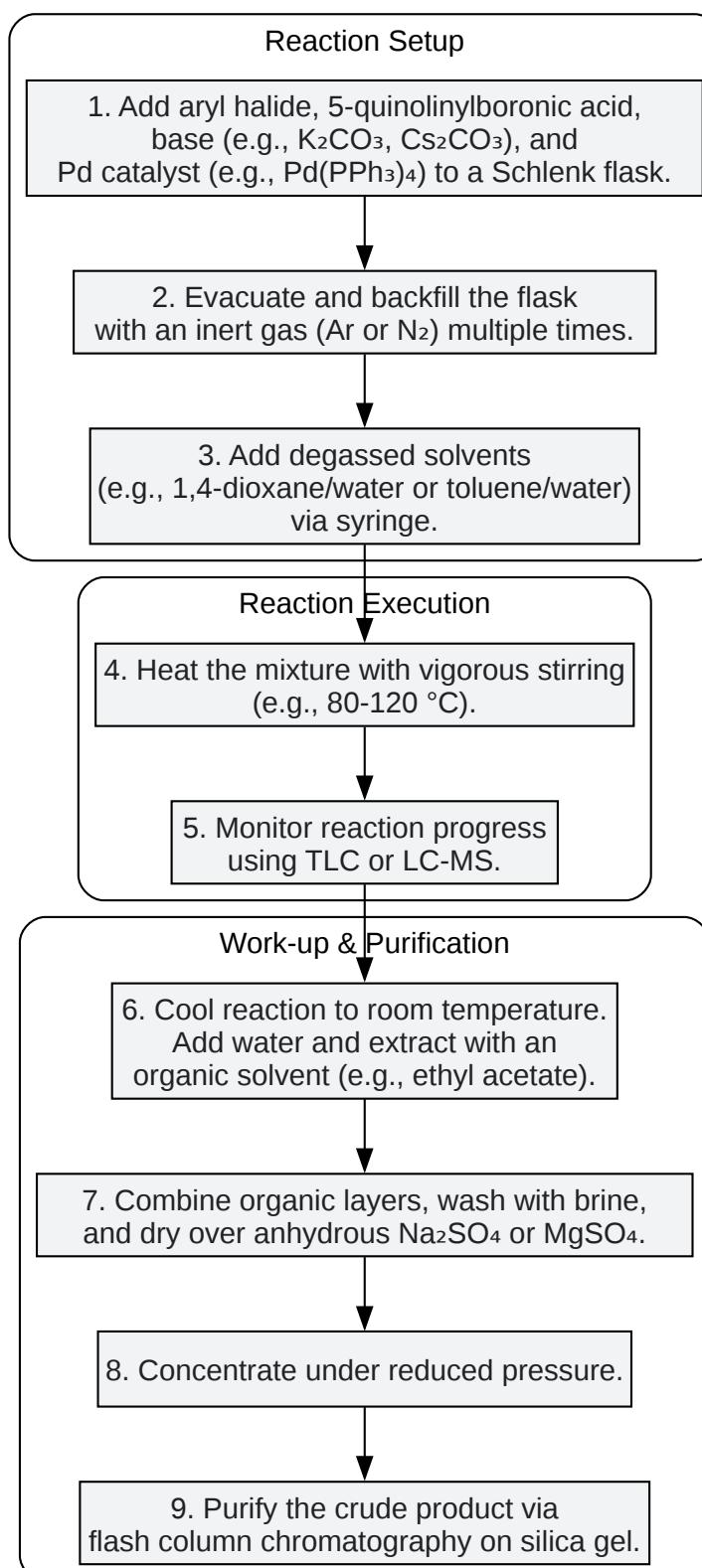
The following table summarizes key information for **5-Quinolinylboronic acid** from a selection of commercial suppliers. Pricing and stock levels are subject to change and should be verified directly with the supplier.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Purity	Appearance
MedChem Express	5-Quinolinylboronic acid	355386-94-6	C ₉ H ₈ BNO ₂	172.98 g/mol	98.97%	-
Synblock	Quinoline-5-boronic acid	355386-94-6	C ₉ H ₈ BNO ₂	172.98 g/mol	>98%	-
Chem-Impex	Quinoline-5-boronic acid	355386-94-6	C ₉ H ₈ BNO ₂	172.98 g/mol	≥95% (HPLC)	Light yellow to brown powder
Frontier Specialty Chemicals	Quinoline-5-boronic acid	355386-94-6	C ₉ H ₈ BNO ₂	172.98 g/mol	-	-
TCI America	Quinoline-5-boronic Acid	355386-94-6	C ₉ H ₈ BNO ₂	172.98 g/mol	>97%	-
ChemicalBook	Quinoline-5-boronic acid	355386-94-6	C ₉ H ₈ BNO ₂	172.98 g/mol	-	-
ChemBK	QUINOLIN-5-YLBORONIC ACID	355386-94-6	C ₉ H ₈ BNO ₂	172.98 g/mol	-	Colorless to light yellow solid

(Data sourced from supplier websites and public databases.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#) For research use only. Not for medical or consumer use).[\[1\]](#)[\[9\]](#)

Storage and Handling

5-Quinolinylboronic acid should be stored in a dry, sealed place.[\[5\]](#) For long-term storage, refrigeration at 0-8 °C is recommended.[\[2\]](#) Stock solutions can be prepared and aliquoted to


avoid repeated freeze-thaw cycles, with storage at -20°C for one month or -80°C for six months.[1] Standard laboratory safety protocols, including the use of protective glasses and gloves, should be followed to avoid skin and eye irritation.[7][10]

Key Applications and Experimental Protocols

The primary utility of **5-quinolinylboronic acid** lies in its application as a key intermediate in organic synthesis, particularly in the construction of complex pharmaceutical agents.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (like **5-quinolinylboronic acid**) and an organic halide or triflate.[7][12] This reaction is widely employed to synthesize biaryl compounds, which are common motifs in drug molecules.

[Click to download full resolution via product page](#)

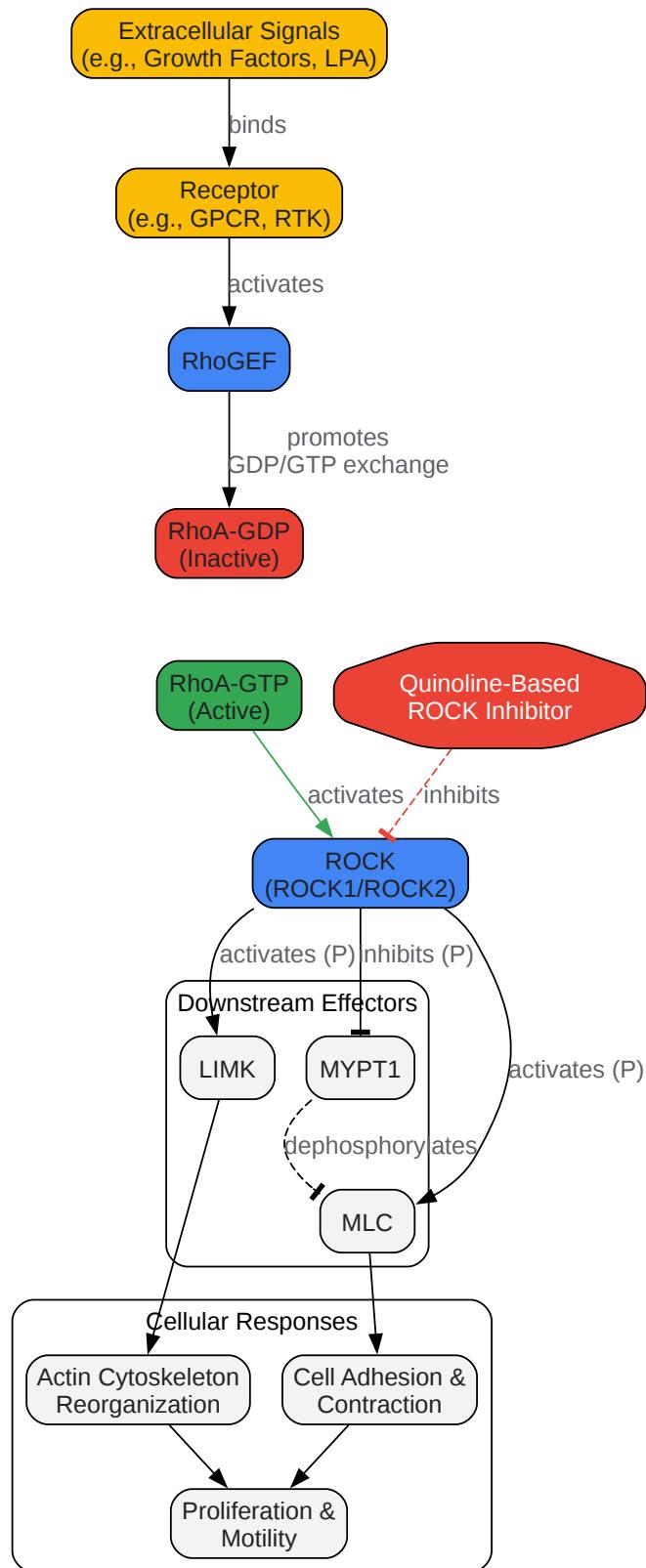
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[\[1\]](#)[\[8\]](#)

Materials and Reagents:

- Aryl Halide (e.g., 5-bromoquinoline as a stand-in for a reaction partner) (1.0 mmol)
- **5-Quinolinylboronic acid** (1.2 mmol)
- Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), $\text{Pd}(\text{PPh}_3)_4$) (0.03 mmol)
- Base (e.g., Potassium Carbonate, K_2CO_3) (2.5 mmol)
- Solvents: 1,4-Dioxane (8 mL) and Water (2 mL), degassed
- Anhydrous Sodium Sulfate (Na_2SO_4) or Magnesium Sulfate (MgSO_4)
- Ethyl Acetate
- Brine
- Silica Gel for column chromatography

Procedure:


- To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), **5-quinolinylboronic acid** (1.2 mmol), $\text{Pd}(\text{PPh}_3)_4$ (0.03 mmol), and K_2CO_3 (2.5 mmol).
- Seal the flask and evacuate and backfill with an inert gas, such as argon or nitrogen. Repeat this cycle three times to ensure an anaerobic environment.
- Using syringes, add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the flask.
- Heat the reaction mixture to 80-100 °C and stir vigorously.
- Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

- Once complete, allow the mixture to cool to room temperature.
- Add water (20 mL) to the flask and transfer the contents to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na_2SO_4 or MgSO_4 .
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Role in Kinase Inhibitor Development

Quinoline-based compounds are prominent scaffolds for the development of kinase inhibitors. [4] Kinases are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers. **5-Quinolinylboronic acid** serves as a crucial building block for synthesizing molecules that target specific kinases. For instance, derivatives have been used to create inhibitors of Rho-associated coiled-coil kinase (ROCK), a key regulator of the cytoskeleton involved in cell proliferation and motility.[2][5]

The Rho/ROCK pathway is a critical signaling cascade that regulates cellular functions like adhesion, migration, and proliferation.[10][13] Small GTPase proteins, such as RhoA, activate ROCK, which then phosphorylates downstream targets to modulate the actin cytoskeleton.[5][11] In cancer, this pathway is often dysregulated, promoting metastasis.[9] Inhibitors developed using **5-quinolinylboronic acid** can block ROCK activity, making this pathway a significant therapeutic target.

[Click to download full resolution via product page](#)

Caption: Simplified Rho-ROCK signaling pathway and the point of therapeutic intervention.

Conclusion

5-Quinolinylboronic acid is a commercially accessible and highly valuable reagent for researchers, scientists, and drug development professionals. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient route to complex quinoline-containing molecules. As a foundational element in the synthesis of targeted therapeutics, such as kinase inhibitors, it continues to be an indispensable tool in the quest for novel treatments for a range of diseases, including cancer. The protocols and pathways outlined in this guide serve as a foundational resource for leveraging the synthetic potential of this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpirazin-1-yl)-5-(3-nitrobenzylamino)-7-(trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rho-associated coiled-coil kinase (ROCK) signaling and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. researchgate.net [researchgate.net]

- 10. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Rho-associated coiled-coil kinase (ROCK) signaling and disease | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [5-Quinolinylboronic Acid: A Technical Guide for Researchers and Drug Developers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1239883#commercial-availability-and-suppliers-of-5-quinolinylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com